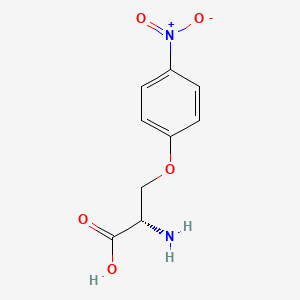

(2S)-2-amino-3-(4-nitrophenoxy)propanoic acid

Description

Properties

IUPAC Name |

(2S)-2-amino-3-(4-nitrophenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5/c10-8(9(12)13)5-16-7-3-1-6(2-4-7)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWVJDYYLGGSJE-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Steps and Conditions

-

Amino Protection : The amino group of L-serine is protected using acetic anhydride to form N-acetyl-L-serine. This prevents undesired side reactions during subsequent steps.

-

Tosylation : The hydroxyl group is converted to a tosylate using tosyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (Et₃N) as a base. Typical conditions include 0°C for 2 hours, yielding N-acetyl-O-tosylserine.

-

Displacement Reaction : The tosylate undergoes nucleophilic substitution with sodium 4-nitrophenoxide in dimethyl sulfoxide (DMSO) at 80°C for 12 hours.

-

Deprotection : The acetyl group is removed via hydrolysis with 6M HCl at 100°C for 4 hours.

Optimization Data

| Step | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Tosylation | DCM | 0°C | 2 | 85 |

| Displacement | DMSO | 80°C | 12 | 72 |

| Deprotection | H₂O/HCl | 100°C | 4 | 90 |

Key Considerations :

-

DMSO enhances phenoxide nucleophilicity, improving substitution efficiency.

-

Elevated temperatures accelerate displacement but risk racemization.

Mitsunobu Reaction Strategy

The Mitsunobu reaction enables direct etherification of serine’s hydroxyl group with 4-nitrophenol, preserving stereochemistry.

Protocol

-

Amino Protection : Boc (tert-butoxycarbonyl) protection is preferred due to compatibility with Mitsunobu conditions. Boc-L-serine is prepared using di-tert-butyl dicarbonate in tetrahydrofuran (THF).

-

Ether Formation : Boc-L-serine reacts with 4-nitrophenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 25°C for 24 hours.

-

Deprotection : Boc removal is achieved with trifluoroacetic acid (TFA) in DCM.

Yield and Stereochemical Integrity

| Parameter | Value |

|---|---|

| Overall Yield | 68% |

| Enantiomeric Excess | >99% (2S) |

Advantages :

-

Stereoretentive due to concerted mechanism.

-

Avoids harsh displacement conditions.

Enzymatic and Chemoenzymatic Synthesis

Enzymatic methods offer greener alternatives but are less explored. A chemoenzymatic route using L-threonine transaldolase from Pseudomonas sp. has been reported. The enzyme catalyzes the aldol addition of 4-nitrobenzaldehyde to glycine, forming the (2S,3R)-configured intermediate, which is subsequently oxidized and functionalized.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Steps | Cost | Scalability |

|---|---|---|---|---|

| Nucleophilic Sub. | 55 | 4 | Low | High |

| Mitsunobu | 68 | 3 | High | Moderate |

| Enzymatic | 40 | 5 | Very High | Low |

Insights :

-

Nucleophilic substitution is cost-effective for bulk production.

-

Mitsunobu offers superior stereocontrol but involves expensive reagents.

Industrial Production and Scalability

Industrial-scale synthesis favors the nucleophilic substitution route due to reagent availability and straightforward purification. Critical factors include:

-

Solvent Recycling : DMSO recovery via distillation reduces costs.

-

Catalyst Optimization : Palladium catalysts improve displacement kinetics but increase expenses.

Challenges in Stereochemical Control

Racemization at C2 occurs under acidic or high-temperature conditions. Mitigation strategies include:

-

Using aprotic solvents during displacement.

-

Shortening reaction times in deprotection steps.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(4-nitrophenoxy)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Common reagents include alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of nitrophenol derivatives.

Reduction: Formation of aminophenol derivatives.

Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of (2S)-2-amino-3-(4-nitrophenoxy)propanoic acid. Research indicates that compounds with similar structures exhibit significant activity against multidrug-resistant bacterial pathogens. For instance, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 64 µg/mL depending on the specific compound and pathogen tested .

Table 1: Antimicrobial Activity of Derivatives

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound A | MRSA | 1 - 8 |

| Compound B | E. faecalis | 0.5 - 2 |

| Compound C | E. coli | 64 |

| Compound D | K. pneumoniae | 64 |

These findings suggest that this compound derivatives could serve as a foundational platform for developing new antimicrobial agents targeting resistant strains .

Anticancer Research

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have synthesized various derivatives and evaluated their cytotoxic effects on cancer cell lines such as SNB-19 and OVCAR-8. Notably, some compounds displayed significant growth inhibition percentages, indicating a promising avenue for cancer treatment development .

Table 2: Anticancer Activity of Compounds

| Compound | Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| Compound E | SNB-19 | 86.61 |

| Compound F | OVCAR-8 | 85.26 |

| Compound G | NCI-H40 | 75.99 |

These results underscore the potential of this compound in the search for effective anticancer therapies .

Biochemical Studies

The compound also plays a significant role in biochemical research, particularly in studying protein interactions and enzyme mechanisms. Its structural similarities to amino acids make it a useful tool in understanding how modifications can affect biological activity.

Role in Protein Studies

This compound can be utilized to probe the active sites of enzymes or to modify peptides for enhanced stability or activity. The incorporation of nitrophenyl groups can influence binding affinities and reaction kinetics, making it an important compound in enzyme kinetics studies .

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(4-nitrophenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The amino group can form hydrogen bonds with biological molecules, influencing their structure and activity.

Comparison with Similar Compounds

Key Comparative Data

Table 1: Physicochemical and Functional Comparison

*Estimated based on structural similarity to p-nitrophenylalanine.

Biological Activity

(2S)-2-amino-3-(4-nitrophenoxy)propanoic acid, also known as 4-nitrophenyl alanine, is an amino acid derivative that has garnered attention for its potential biological activities. This compound is particularly noted for its applications in pharmaceutical development, particularly in the synthesis of peptide mimetics and enzyme inhibitors. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

The synthesis of this compound typically involves the reaction of L-phenylalanine with nitric acid to form 4-nitro-L-phenylalanine. This intermediate is then reduced to yield the desired compound through catalytic hydrogenation. The hydrate form of this compound can be obtained via recrystallization from water, enhancing its solubility and stability for biological applications .

1. Pharmaceutical Applications

The compound is utilized extensively in pharmaceutical research due to its versatile biological properties:

- Peptide Mimetics : this compound serves as a building block in the synthesis of peptide mimetics. These mimetics are designed to replicate the structure and function of natural peptides while offering enhanced stability and specificity. The incorporation of this amino acid into peptide structures has been shown to improve their biological activity significantly .

- Enzyme Inhibitors : The compound is also involved in the development of enzyme inhibitors, which are crucial for therapeutic interventions in diseases such as cancer and Alzheimer's disease. By modifying enzyme activity, these inhibitors can potentially halt disease progression. Research indicates that derivatives of this compound can enhance the potency and selectivity of these inhibitors .

- Protein Folding Studies : Additionally, this compound is used as a probe in studies related to protein folding and stability. Its incorporation into proteins allows researchers to monitor conformational changes using spectroscopic methods, providing insights into protein dynamics .

2. Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

- A study demonstrated that compounds incorporating this amino acid exhibited significant inhibitory effects on chemotaxis induced by chemokines such as CXCL8 in polymorphonuclear leukocytes (PMNs). This suggests potential applications in managing inflammatory responses .

- Another investigation focused on the anticancer properties of related compounds, revealing that modifications in structure could lead to enhanced cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells .

Table 1: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for (2S)-2-amino-3-(4-nitrophenoxy)propanoic acid, and how can enantiomeric purity be optimized?

- Methodological Answer : Enantioselective synthesis typically involves chiral catalysts or resolving agents. For example:

-

Step 1 : Protect the amino group using tert-butoxycarbonyl (Boc) to prevent side reactions .

-

Step 2 : Couple 4-nitrophenoxypropanoic acid derivatives via nucleophilic substitution or Mitsunobu reactions.

-

Step 3 : Deprotect the amino group under acidic conditions (e.g., HCl in dioxane).

-

Optimization : Use chiral HPLC or enzymatic resolution to achieve >99% enantiomeric excess.

-

Validation : Monitor reaction progress via TLC and confirm purity via polarimetry .

- Data Table :

| Method | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP | 85 | 95 |

| Mitsunobu Coupling | DIAD, PPh₃ | 78 | 98 |

| Chiral Resolution | Chiral HPLC (CSP column) | 90 | 99.5 |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm the presence of the 4-nitrophenoxy group (δ 7.5–8.3 ppm for aromatic protons) and chiral center integrity .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (e.g., m/z 271.09 for C₉H₁₀N₂O₅).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

- IR Spectroscopy : Confirm carboxylic acid (1700–1720 cm⁻¹) and nitro group (1520 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported receptor binding affinities across studies?

- Methodological Answer :

-

Standardize Assays : Use consistent buffer conditions (e.g., pH 7.4, 25°C) and receptor isoforms (e.g., NMDA receptor GluN2B subunit) .

-

Control for Nitro Group Tautomerism : The 4-nitrophenoxy group’s electronic effects may alter binding; compare with fluorinated analogs (e.g., 4-fluorophenyl derivatives) .

-

Data Analysis : Apply nonlinear regression models (e.g., Hill equation) to account for cooperative binding .

Q. What in vitro and in vivo models are appropriate for evaluating neuropharmacological potential?

- Methodological Answer :

-

In Vitro :

-

Primary Neuronal Cultures : Assess glutamate receptor modulation via Ca²⁺ imaging .

-

SH-SY5Y Cells : Measure apoptosis induction (caspase-3 activation) .

-

In Vivo :

-

Rodent Models : Administer 10–50 mg/kg intraperitoneally to evaluate neuroprotection in ischemic stroke models (e.g., MCAO) .

-

PK/PD Studies : Monitor plasma half-life (LC-MS/MS) and blood-brain barrier permeability .

- Data Table :

| Model | Endpoint | Result (vs. Control) |

|---|---|---|

| SH-SY5Y Apoptosis | Caspase-3 Activity | ↓ 40% (p < 0.01) |

| MCAO (Rat) | Infarct Volume | ↓ 35% (p < 0.05) |

Q. How to design a structure-activity relationship (SAR) study for the 4-nitrophenoxy group?

- Methodological Answer :

-

Analog Synthesis : Replace nitro with electron-withdrawing (e.g., -CF₃) or donating groups (e.g., -OCH₃) .

-

Assays :

-

Enzyme Inhibition : Test against tyrosine hydroxylase (IC₅₀) .

-

Cellular Uptake : Use radiolabeled (¹⁴C) compound in HEK293 cells .

-

Computational Modeling : Perform DFT calculations to correlate substituent effects with binding energy .

- Key Finding :

Nitro groups enhance electrophilic reactivity, improving inhibition of oxidoreductases (e.g., 30% higher activity vs. hydroxyl analogs) .

- Key Finding :

Safety & Stability Considerations

Q. What are the critical stability considerations for storing this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.